

Application Notes and Protocols for Rocastine Impurity Profiling and Identification

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Compound of Interest		
Compound Name:	Rocastine	
Cat. No.:	B1679498	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rocastine is a histamine H1-receptor antagonist.[1] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. This document provides a comprehensive guide to the impurity profiling and identification of Rocastine, including potential impurities, analytical methodologies, and detailed experimental protocols. The impurity data presented is hypothetical, based on the known synthesis of Rocastine and common degradation pathways observed for analogous pharmaceutical compounds, and should serve as a guide for method development and validation.

Potential Impurity Profile of Rocastine

The potential impurities in **Rocastine** can be categorized as process-related impurities, arising from the manufacturing process, and degradation products, formed during storage or upon exposure to stress conditions.

Process-Related Impurities

Based on a known synthesis of **Rocastine**, the following hypothetical process-related impurities could be present:

• Starting Materials: Unreacted starting materials used in the final synthetic steps.



- Intermediates: Compounds that are precursors in the synthesis of the final Rocastine molecule.
- By-products: Unwanted products formed from side reactions during the synthesis.

Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions such as acid, base, oxidation, heat, and light. While specific degradation pathways for **Rocastine** are not publicly available, common degradation pathways for similar heterocyclic compounds may include hydrolysis, oxidation, and photolytic degradation.[2][3][4][5]

Data Presentation: Hypothetical Rocastine Impurity Data

The following tables summarize hypothetical quantitative data for potential **Rocastine** impurities. These values are for illustrative purposes and should be established and validated for specific processes and formulations.

Table 1: Hypothetical Process-Related Impurities in Rocastine Drug Substance

Impurity Name	Structure (if known)	Origin	Specification Limit (%)
Starting Material A	[Hypothetical Structure]	Synthesis	≤ 0.10
Intermediate B	[Hypothetical Structure]	Synthesis	≤ 0.15
By-product C	[Hypothetical Structure]	Synthesis	≤ 0.10

Table 2: Hypothetical Degradation Products of **Rocastine**



Impurity Name	Structure (if known)	Formation Condition	Specification Limit (%)
Hydrolytic Degradant D	[Hypothetical Structure]	Acid/Base Hydrolysis	≤ 0.15
Oxidative Degradant E	[Hypothetical Structure]	Oxidation	≤ 0.10
Photolytic Degradant	[Hypothetical Structure]	Photolysis	≤ 0.10

Experimental Protocols

Detailed methodologies for the key experiments in **Rocastine** impurity profiling are provided below. These protocols are based on established methods for similar antihistamine compounds and require optimization and validation for **Rocastine**.

High-Performance Liquid Chromatography (HPLC) for Impurity Quantification

This method is designed for the separation and quantification of **Rocastine** and its potential impurities.

1.1. Chromatographic Conditions



Parameter	Condition
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	Time (min)
0	
25	
30	
31	
35	
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	280 nm (or a wavelength of maximum absorbance for Rocastine)
Injection Volume	10 μL

1.2. Preparation of Solutions

- Standard Solution: Accurately weigh and dissolve an appropriate amount of **Rocastine** reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration.
- Sample Solution: Accurately weigh and dissolve the **Rocastine** drug substance or product in the diluent to a final concentration within the linear range of the method.
- Impurity Standard Solutions: If available, prepare individual stock solutions of known impurities and a mixed standard solution.

1.3. System Suitability



Perform system suitability tests before sample analysis to ensure the performance of the chromatographic system. Key parameters include tailing factor, theoretical plates, and repeatability of injections.

1.4. Analysis

Inject the blank (diluent), standard solution, and sample solution into the HPLC system and record the chromatograms. Identify and quantify the impurities in the sample by comparing their retention times and peak areas with those of the standards.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol is for the identification and structural elucidation of unknown impurities.

2.1. LC-MS Conditions

Parameter	Condition
LC System	UPLC or HPLC system
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 μ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	Optimized for separation of impurities
Flow Rate	0.3 mL/min
Column Temperature	40 °C
MS System	Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer
Ionization Source	Electrospray Ionization (ESI), positive mode
Scan Mode	Full scan MS and tandem MS (MS/MS)
Collision Energy	Ramped to obtain fragment ions



2.2. Sample Preparation

Prepare the sample solution as described for the HPLC method. The concentration may need to be adjusted based on the sensitivity of the MS instrument.

2.3. Analysis

Inject the sample into the LC-MS system. The full scan MS data will provide the molecular weights of the parent drug and any impurities. The MS/MS data will provide fragmentation patterns that can be used to elucidate the structures of the impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is a powerful technique for the definitive structural elucidation of isolated impurities.

3.1. Sample Preparation

Isolate the impurity of interest using preparative HPLC. Ensure the isolated impurity is of sufficient purity and quantity for NMR analysis. Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

3.2. NMR Experiments

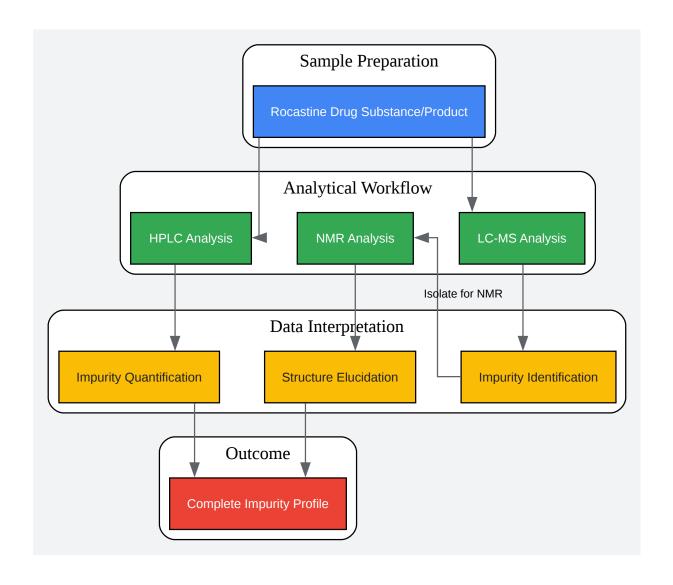
- 1D NMR: Acquire ¹H and ¹³C NMR spectra.
- 2D NMR: Perform experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity within the molecule.

3.3. Data Analysis

Analyze the NMR spectra to determine the chemical structure of the impurity. Compare the spectra with that of **Rocastine** to identify structural modifications.

Mandatory Visualizations

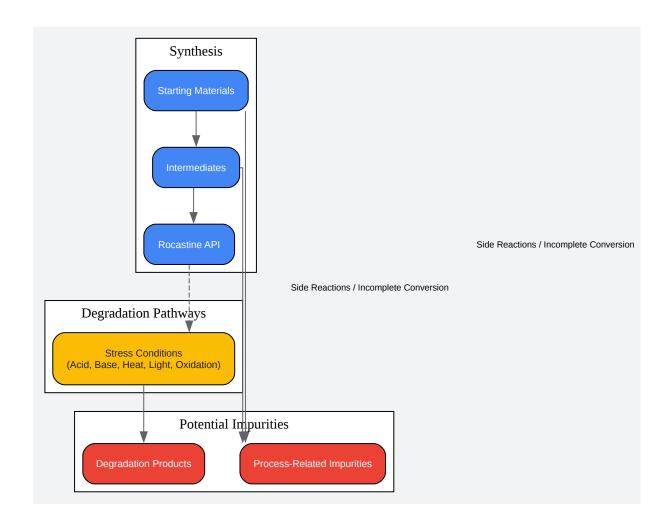




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Caption: Experimental workflow for **Rocastine** impurity profiling.





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Caption: Logical relationships in the formation of **Rocastine** impurities.

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